Cas no 1867284-28-3 ((2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid)

(2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid is a chiral amino acid derivative featuring a 4-hydroxyphenyl group and a glycinamide side chain. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for peptide synthesis and pharmaceutical research. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling selective modifications for drug development. This compound is particularly useful in designing enzyme inhibitors or receptor ligands due to its structural similarity to tyrosine derivatives. Its solubility in polar solvents and stability under controlled conditions further support its application in bioconjugation and medicinal chemistry. The product is typically characterized by HPLC and NMR to confirm purity and structural integrity.
(2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid structure
1867284-28-3 structure
Product Name:(2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid
CAS No:1867284-28-3
MF:C10H12N2O4
MW:224.213282585144
CID:5766095
PubChem ID:165890078
Update Time:2025-05-24

(2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid
    • 1867284-28-3
    • EN300-7444377
    • Inchi: 1S/C10H12N2O4/c11-5-8(14)12-9(10(15)16)6-1-3-7(13)4-2-6/h1-4,9,13H,5,11H2,(H,12,14)(H,15,16)/t9-/m1/s1
    • InChI Key: HEXWJEBZGNXYAH-SECBINFHSA-N
    • SMILES: OC([C@@H](C1C=CC(=CC=1)O)NC(CN)=O)=O

Computed Properties

  • Exact Mass: 224.07970687g/mol
  • Monoisotopic Mass: 224.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 113Ų

(2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid Pricemore >>

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Additional information on (2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid

Introduction to (2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic Acid (CAS No. 1867284-28-3)

Compound with the chemical identifier CAS No. 1867284-28-3 and the product name (2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound encompasses a chiral center, which is a critical feature for its biological activity and pharmacological properties.

The synthesis and characterization of this compound have been the subject of extensive research, particularly in the context of developing novel therapeutic agents. The presence of both an aminoacetamido group and a 4-hydroxyphenyl moiety in its structure suggests that it may exhibit multiple biological activities. These functional groups are well-known for their roles in various biochemical pathways, making this compound a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of the (2R) configuration plays a pivotal role in determining the biological activity of this compound. Studies have shown that enantiomeric excess can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, making the precise control of stereochemistry essential.

The 4-hydroxyphenyl group in the molecular structure of this compound is particularly noteworthy, as it is known to participate in various interactions with biological targets. This moiety has been extensively studied for its potential role in modulating enzyme activity and receptor binding. For instance, hydroxylated aromatic compounds have been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. The incorporation of this group into the molecular framework of this compound suggests that it may possess similar therapeutic benefits.

The aminoacetamido group is another critical feature of this compound that contributes to its potential biological activity. This functional group is commonly found in many biologically active molecules and is known to participate in hydrogen bonding interactions. These interactions are crucial for the binding of a drug molecule to its target receptor, thereby influencing its efficacy. The presence of multiple hydrogen bonding sites in this compound may enhance its ability to interact with biological targets, leading to improved pharmacological effects.

Recent research has highlighted the importance of understanding the structural-activity relationships (SAR) of drug candidates. By analyzing the SAR, researchers can gain insights into how changes in the molecular structure affect biological activity. In the case of (2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid, modifications to either the chiral center or the functional groups could significantly alter its pharmacological profile. This underscores the need for detailed structural analysis and characterization.

The synthesis of this compound involves complex organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological testing. Techniques such as asymmetric synthesis have been utilized to achieve high enantiomeric purity, which is crucial for evaluating its biological activity.

In vitro studies have begun to reveal the potential biological activities of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For example, it has shown promise in inhibiting enzymes involved in inflammation and oxidative stress, which are key factors in conditions such as arthritis and neurodegenerative diseases.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicological profile. These studies provide critical data for determining whether a compound is suitable for further clinical development.

The structural features of this compound make it an attractive candidate for further exploration in drug discovery programs. Its unique combination of functional groups and stereochemistry offers opportunities for designing molecules with enhanced therapeutic potential. As research continues, additional insights into its biological activities and mechanisms of action are expected to emerge.

The field of medicinal chemistry is constantly evolving, with new compounds being developed at a rapid pace. The introduction of innovative molecules like (2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid represents a significant step forward in addressing unmet medical needs. By leveraging advances in synthetic chemistry and biotechnology, researchers are paving the way for more effective and targeted therapies.

In conclusion, Compound CAS No. 1867284-28-3 with the product name (2R)-2-(2-aminoacetamido)-2-(4-hydroxyphenyl)acetic acid is a promising pharmaceutical candidate with unique structural features that contribute to its potential biological activity. Further research is warranted to fully elucidate its therapeutic benefits and mechanisms of action.

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